MNI-caged-L-glutamate

Neuroscience Electrophysiology Photolysis

Selecting a caged glutamate requires balancing photochemical efficiency with pharmacological inertness to avoid confounding receptor antagonism. MNI-caged-L-glutamate provides a validated solution: • Photolysis: Rapid L-glutamate release upon 300-380 nm irradiation (one-photon QY 0.065-0.085), compatible with two-photon uncaging (0.06 GM at 730 nm) for single-spine resolution. • Pharmacology: No intrinsic activity at neuronal glutamate receptors or transporters up to millimolar concentrations; inert at NMDA receptors, unlike CNB-caged analogs. • Stability: High aqueous solubility, stable at physiological pH, and strongly resistant to spontaneous hydrolysis.

Molecular Formula C14H17N3O6
Molecular Weight 323.30 g/mol
CAS No. 295325-62-1
Cat. No. B1677367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMNI-caged-L-glutamate
CAS295325-62-1
SynonymsMNI-caged-L-Glutamate
Molecular FormulaC14H17N3O6
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESCOC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N
InChIInChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1
InChIKeyGXIDBZKXGUNITQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MNI-Caged-L-Glutamate Baseline Profile


MNI-caged-L-glutamate (CAS 295325-62-1) is a nitroindoline-based, photoreleasable derivative of L-glutamate, widely employed as a research tool in neurobiology for the spatially and temporally controlled activation of ionotropic glutamate receptors . The compound features a 4-methoxy-7-nitroindolinyl (MNI) photolabile cage attached to L-glutamate [1]. It is characterized by high water solubility and marked stability at physiological pH, demonstrating strong resistance to spontaneous hydrolysis and exhibiting no intrinsic pharmacological activity at neuronal glutamate receptors or transporters up to millimolar (mM) concentrations [2]. Upon irradiation with UV light (300-380 nm), it undergoes rapid photolysis to liberate free L-glutamate with a one-photon quantum yield ranging from 0.065 to 0.085 . Additionally, it is compatible with two-photon uncaging microscopy, demonstrating a two-photon uncaging cross-section of 0.06 GM at 730 nm .

High aqueous solubility and stability at physiological pH, compatible with acute slice and cultured neuron workflows.
Pharmacologically inert at neuronal receptors and transporters up to mM concentrations, supports clean glutamatergic activation.
Compatible with UV flash photolysis and two-photon uncaging microscopy for spatially precise neurotransmitter release.

MNI-Caged-L-Glutamate vs. Other Caged Glutamates


The selection of a caged glutamate compound for scientific research is not a trivial procurement decision; it is a critical experimental design choice that directly impacts data quality, reproducibility, and the biological relevance of findings. Compounds within the caged glutamate class exhibit profound differences in their photochemical efficiency, pharmacological inertness, and optical properties, meaning that a simple substitution—even between structurally related analogs—can fundamentally alter experimental outcomes [1]. For instance, while some caged compounds may offer higher quantum yields, they can also exhibit off-target antagonism at critical receptors like GABAA or NMDA, thereby confounding results [2]. Others may have insufficient two-photon cross-sections, rendering them unsuitable for the high-resolution, three-dimensional mapping of synaptic connectivity in living tissue [3]. The evidence presented below demonstrates the specific, quantifiable performance characteristics of MNI-caged-L-glutamate (CAS 295325-62-1) that distinguish it from its closest comparators and inform its optimal use in demanding experimental applications.

Photochemical conversion efficiency varies widely among caged analogs; using a lower-efficiency compound may reduce glutamate release yield and affect postsynaptic response reliability.
Some caged compounds exhibit off-target antagonism at NMDA or GABAA receptors; this can confound synaptic connectivity and plasticity interpretations if not verified for each experimental design.
Two-photon uncaging cross-section differs; insufficient cross-section limits subcellular resolution in living tissue, requiring wavelength-specific performance confirmation.

MNI-Caged-L-Glutamate Comparative Evidence


Uncaging Efficiency: MNI vs. NI-Caged Glutamate

In a direct head-to-head comparison, MNI-caged-L-glutamate demonstrates a significantly higher photochemical conversion efficiency than its closest structural analog, NI-caged-L-glutamate [1]. This difference directly impacts the yield of free glutamate in an experimental setting and is a critical factor for studies requiring robust, reproducible activation of synaptic receptors.

Uncaging Efficiency
Head-to-head
MNI: ~35% conversion
NI-caged: ~15% conversion
~2.5× higher
Reported conversion efficiency difference may support more robust glutamate release with lower light intensity.
Flash photolysis conditions
Neuroscience Electrophysiology Photolysis

NMDA Receptor Inertness: MNI vs. CNB-Glutamate

A comparative analysis of caged ligands for the NMDA receptor reveals a critical distinction between MNI-caged-L-glutamate and CNB-caged compounds [1]. While both classes of compounds are widely used, they exhibit different pharmacological profiles that can have major implications for the interpretation of experimental results, particularly those involving glutamatergic synapses.

NMDA Receptor Inertness
Head-to-head
MNI: Inert (no inhibition)
CNB-glutamate: Inhibitory at non-saturating glycine
Lack of NMDA receptor inhibition may reduce confounding receptor blockade, aiding selective glutamatergic activation.
Under non-saturating glycine
Neuropharmacology Synaptic Physiology NMDA Receptor

GABAA Antagonism: MNI vs. RuBi-Glutamate

A major limitation of many caged compounds, including MNI-glutamate, is their antagonism of GABAA receptors at the high concentrations required for efficient two-photon uncaging [1]. This off-target effect can dramatically alter the balance of excitation and inhibition in neural circuits. RuBi-glutamate was developed, in part, to mitigate this issue by enabling the use of lower working concentrations .

GABAA Antagonism
Cross-study comparable
At 300 µM: MNI blocks ~80%, RuBi blocks ~50%
At working conc. (2.5 mM): MNI blocks ~100%
GABAergic blockade context varies; MNI shows near-complete blockade at effective uncaging concentration, which may affect inhibitory circuit studies.
Trade-off for two-photon experiments
Neuropharmacology Two-Photon Uncaging GABAergic Transmission

Quantum Yield: MNI vs. DNI-Glutamate

Subsequent generations of caged glutamate compounds, such as the dinitroindolinyl (DNI) derivative, have been engineered to achieve superior photochemical efficiency [1]. This comparison highlights the performance of MNI-caged-L-glutamate against a high-efficiency analog, providing a benchmark for understanding its position in the evolving landscape of caged compounds.

Quantum Yield
Cross-study comparable
0.065 – 0.085
Reported one-photon quantum yield range; DNI-glutamate shows higher efficiency, which may inform light-dose sensitivity.
Aqueous solution, physiological pH
Photochemistry Uncaging Efficiency Neuroscience Tools

MNI-Caged-L-Glutamate Research Applications


High-Resolution Synaptic Connectivity Mapping

Laser-scanning photostimulation (LSPS) with MNI-caged-L-glutamate is a powerful technique for mapping the spatial organization of synaptic inputs onto single neurons within acute brain slices [1]. Its defined inertness at NMDA receptors, as established by comparative data, ensures that the evoked excitatory postsynaptic currents (EPSCs) are a direct and uncontaminated readout of local synaptic connectivity, without the confounding influence of receptor blockade that can occur with other caged compounds like CNB-glutamate [2]. The sub-microsecond release kinetics of MNI-glutamate also allow it to effectively mimic fast synaptic transmission, a critical requirement for these mapping studies [3].

Two-Photon Uncaging for Single-Spine Plasticity

MNI-caged-L-glutamate's compatibility with two-photon microscopy, evidenced by its quantifiable two-photon uncaging cross-section of 0.06 GM at 730 nm, makes it an established tool for investigating the functional properties of individual dendritic spines . This technique allows researchers to photorelease glutamate with subcellular precision to mimic quantal synaptic release, enabling direct study of the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD) at single identified synapses [4]. The 2.5-fold higher efficiency over the structurally similar NI-caged-L-glutamate further supports its use in these demanding, high-resolution experiments by ensuring a more robust glutamate release at the point of interest.

NMDA Receptor-Dependent Plasticity Studies

Experiments designed to probe the specific role of NMDA receptors in synaptic plasticity, learning, and memory rely on the precise and uncontaminated activation of these receptors. The comparative evidence demonstrating that MNI-caged-L-glutamate is pharmacologically inert at NMDA receptors is a critical selection criterion for such studies [2]. Unlike CNB-caged compounds, which can exhibit inhibitory effects on NMDA receptor function and confound experimental interpretation, MNI-caged-L-glutamate provides a clean tool for the selective, light-induced activation of these critical signaling molecules without introducing unintended antagonism.

Application
Selection Property
Validation Focus
Synaptic connectivity mapping (LSPS)
Pharmacological inertness at NMDA receptors
EPSC readout free of confounding receptor blockade
Two-photon single-spine plasticity
Two-photon uncaging cross-section and efficiency
Subcellular, quantal-like glutamate release
NMDA receptor-dependent plasticity
Lack of off-target NMDA antagonism
Selective light-induced receptor activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MNI-caged-L-glutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.